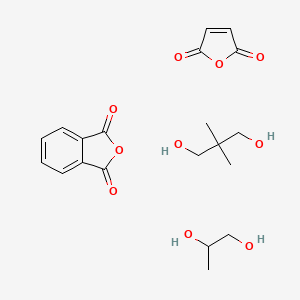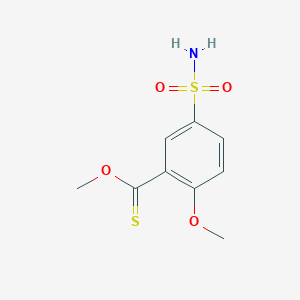![molecular formula C10H13O4P B14642545 2-[Methoxy(phenyl)phosphoryl]propanoic acid CAS No. 51757-67-6](/img/structure/B14642545.png)
2-[Methoxy(phenyl)phosphoryl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methoxy(phenyl)phosphoryl]propanoic acid is an organic compound with the molecular formula C10H13O4P. It is characterized by the presence of a methoxy group, a phenyl ring, and a phosphoryl group attached to a propanoic acid backbone
Métodos De Preparación
The synthesis of 2-[Methoxy(phenyl)phosphoryl]propanoic acid typically involves the reaction of methoxybenzene with a phosphorylating agent under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
2-[Methoxy(phenyl)phosphoryl]propanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-[Methoxy(phenyl)phosphoryl]propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[Methoxy(phenyl)phosphoryl]propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-[Methoxy(phenyl)phosphoryl]propanoic acid can be compared with other similar compounds, such as:
3-Hydroxyphenylphosphinyl-propanoic acid: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
2-Methoxyphenylacetic acid: This compound lacks the phosphoryl group, making it less versatile in phosphorylation reactions.
2-Methyl-2-phenylpropanoic acid: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
51757-67-6 |
|---|---|
Fórmula molecular |
C10H13O4P |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
2-[methoxy(phenyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C10H13O4P/c1-8(10(11)12)15(13,14-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
Clave InChI |
DHIWQEHMGHNZMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)P(=O)(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


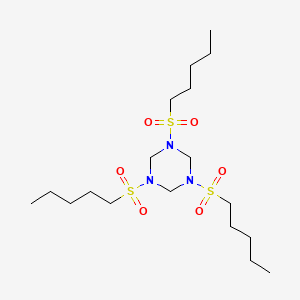

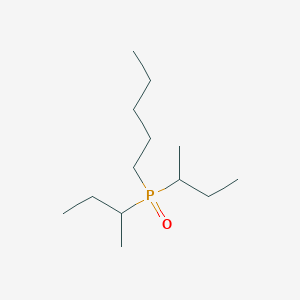

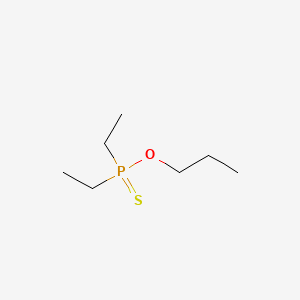


![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

